6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
Mechanism of Action
Target of Action
VLX600, also known as “6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole”, “YZO6DG19MG”, “VLX-600”, or “Ethanone, 1-(2-pyridinyl)-, 2-(6-methyl-5H-1,2,4-triazino(5,6-b)indol-3-yl)hydrazone”, is a novel iron chelator . Its primary target is intracellular iron metabolism .
Mode of Action
VLX600 interferes with intracellular iron metabolism, leading to the inhibition of mitochondrial respiration . This interference results in a bioenergetic catastrophe and subsequent tumor cell death .
Biochemical Pathways
The compound’s action on intracellular iron metabolism disrupts mitochondrial respiration . This disruption leads to a shift in energy production from oxidative phosphorylation (OXPHOS) to glycolysis . The compound is particularly detrimental under conditions of glucose starvation, with a specific effect on tumor cells populating nutrition-poor microenvironments .
Action Environment
VLX600 is preferentially active against slow/non-proliferating cells in metabolically compromised microenvironments in solid tumors, which are normally resistant to chemotherapy . These environments are often characterized by being starved of oxygen and nutrients . The compound’s action is particularly potent under conditions of glucose starvation .
Preparation Methods
The synthesis of VLX600 involves a ring-fusion strategy based on the structure of an iron chelator. The synthetic route includes the preparation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety . The reaction conditions typically involve the use of various reagents and solvents under controlled temperatures and pressures. Industrial production methods for VLX600 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
VLX600 undergoes several types of chemical reactions, including complexation with essential metal ions such as copper, iron, and zinc . The formation constants reveal the following order of metal binding affinity at pH 7.4: Cu(II) > Fe(II) > Zn(II) . The redox properties of the iron complexes characterized by cyclic voltammetry show a strong preference of VLX600 toward Fe(II) over Fe(III) . Common reagents used in these reactions include metal salts and solvents like ethanol. The major products formed from these reactions are metal-VLX600 complexes.
Scientific Research Applications
VLX600 has been extensively studied for its anticancer properties. It has shown significant inhibitory activity against quiescent cells in colon cancer 3-D microtissues in vitro and in vivo . The compound has been investigated in phase I clinical trials for its safety and tolerability in patients with refractory advanced solid tumors . Additionally, VLX600 has been studied for its potential use in combination with conventional chemotherapy for neuroblastoma . Its ability to target iron metabolism makes it a promising candidate for various cancer therapies.
Comparison with Similar Compounds
VLX600 is unique compared to other iron chelators such as Dp44mT and Triapine because it does not generate reactive oxygen species . Similar compounds include deferoxamine B, deferiprone, and deferasirox, which are hydrophilic ligands that selectively bind Fe(III) ions . VLX600 has a higher therapeutic index and significant antitumor activity both in vitro and in vivo .
Properties
IUPAC Name |
6-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOSBPRTQFFUOA-SRZZPIQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327031-55-0 | |
Record name | VLX-600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327031550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VLX-600 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZO6DG19MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: VLX600 acts primarily as an iron chelator and inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). [, , , ]
A: Cancer cells often exhibit increased iron uptake to support rapid proliferation. By chelating iron, VLX600 disrupts essential cellular processes reliant on iron, ultimately leading to cell death. [, ]
A: VLX600 disrupts the mitochondrial electron transport chain, inhibiting ATP production and increasing mitochondrial reactive oxygen species (mtROS). This metabolic stress is particularly detrimental to cancer cells with a high energy demand, leading to cell death. [, , ]
A: The molecular formula of VLX600 is C17H14N8 and its molecular weight is 330.35 g/mol. []
ANone: The provided research primarily focuses on VLX600's biological activity. Further research is needed to determine its material compatibility and stability in different environments.
A: VLX600's primary mechanism involves direct interaction with iron and mitochondrial complexes, not catalytic activity. [, ]
A: Research has used computational methods to investigate VLX600's complexation with essential metal ions and determine its binding affinity. []
A: Studies investigating novel 2,4,6-trisubstituted 1,3,5-triazine derivatives inspired by VLX600 demonstrated that modifications to the aryl hydrazone moiety significantly influenced cytotoxicity against various cancer cell lines. []
ANone: Further research is needed to thoroughly assess VLX600's stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and stability.
ANone: The provided research focuses on preclinical studies, and detailed information on SHE regulations and compliance is expected to emerge with further development.
A: While specific data on ADME is limited in the provided research, VLX600's lipophilic nature suggests potential for cellular uptake and distribution. [] Further studies are needed for a comprehensive understanding of its PK/PD profile.
A: VLX600 has shown promising in vitro activity against various cancer cell lines, including neuroblastoma, glioblastoma, and gastric cancer. [, , ] It has also demonstrated efficacy in preclinical in vivo models, such as human GIST xenografts and a genetically engineered KitV558del/+ mouse model. []
A: Yes, VLX600 has been studied in Phase I clinical trials to assess its safety and tolerability in patients with refractory advanced solid tumors. []
A: While specific resistance mechanisms haven't been fully elucidated, the research suggests that tumor cells with a higher reliance on glycolysis may be less sensitive to VLX600. []
A: As a compound in early clinical development, comprehensive toxicology data is still being gathered. Phase I clinical trials will provide valuable information regarding safety and potential adverse effects. []
ANone: While the provided research doesn't delve into specific drug delivery strategies for VLX600, future research may explore targeted delivery approaches to enhance its efficacy and potentially minimize off-target effects.
A: Research has identified potential biomarkers, such as NNMT expression levels, that may be associated with sensitivity to VLX600 in specific cancer types. [] Further research is needed to validate their predictive value.
A: Various techniques, including UV-visible spectroscopy, electron paramagnetic resonance (EPR), NMR spectroscopy, and single-crystal X-ray diffraction, have been employed to characterize VLX600 and its interactions with metal ions. []
ANone: The current research primarily focuses on VLX600's biological activity and therapeutic potential. Further investigations are needed to address environmental impact, dissolution/solubility characteristics, explore potential alternatives, and delve into other crucial aspects as the compound progresses through development.
A: VLX600 research has witnessed significant progress in recent years. Key milestones include its identification through phenotypic screening, elucidation of its mechanism of action as an iron chelator and OXPHOS inhibitor, demonstration of preclinical efficacy in various cancer models, and advancement into Phase I clinical trials. [, , , ]
A: VLX600 research exemplifies cross-disciplinary collaboration, integrating knowledge and expertise from medicinal chemistry, cell biology, pharmacology, and oncology. [, , , ] Further collaborations are expected to optimize its therapeutic potential and potentially uncover additional applications beyond cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.